molecular formula C21H34O7 B13758312 (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester

(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester

Cat. No.: B13758312
M. Wt: 398.5 g/mol
InChI Key: MKZRZXXYNBNJQQ-UDSQWYCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester is a complex organic compound with a unique structure This compound is characterized by its cyclopentyl ring, tetrahydropyran group, and a heptenoic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester involves multiple steps, including the formation of the cyclopentyl ring, the introduction of the tetrahydropyran group, and the esterification of the heptenoic acid. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The acetoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound can be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs or treatments for various diseases.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester include other cyclopentyl and tetrahydropyran derivatives. These compounds may share similar structural features but differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C21H34O7

Molecular Weight

398.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2S,3R,5S)-5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate

InChI

InChI=1S/C21H34O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h3,5,16-19,21-22H,4,6-14H2,1-2H3/b5-3-/t16-,17-,18+,19-,21?/m1/s1

InChI Key

MKZRZXXYNBNJQQ-UDSQWYCDSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]1C/C=C\CCCC(=O)OC)CO)OC2CCCCO2

Canonical SMILES

CC(=O)OC1CC(C(C1CC=CCCCC(=O)OC)CO)OC2CCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.